molecular formula C8H6BrF2N B13089122 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole

5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole

Cat. No.: B13089122
M. Wt: 234.04 g/mol
InChI Key: WXPIAZARZOAOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole is a synthetically designed indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a bromo and two fluoro substituents on its core indoline scaffold, a structure recognized for its prevalence in pharmacologically active molecules. The strategic halogenation makes it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. The indole and indoline scaffolds are widely investigated for their broad spectrum of biological activities. Research indicates that such derivatives possess significant potential in developing new therapeutic agents, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Specifically, fluorinated indole derivatives are of high interest in the search for novel anti-tubercular agents, with some analogs acting as potent inhibitors of crucial mycobacterial enzymes like DprE1 . Furthermore, dihydro-1H-indole structures are fundamental in developing inhibitors that target essential cellular processes in pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key precursor in synthesizing more complex molecules for high-throughput screening and pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF2N

Molecular Weight

234.04 g/mol

IUPAC Name

5-bromo-4,7-difluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H6BrF2N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3,12H,1-2H2

InChI Key

WXPIAZARZOAOQY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2F)Br)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 4,7 Difluoro 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis of Dihydroindole Ring Protons and Aromatic Substituents

A ¹H NMR spectrum of 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole would be expected to show distinct signals for the protons on the dihydroindole ring and the single aromatic proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would confirm the connectivity of the protons and their spatial relationships with the adjacent fluorine atoms.

Hypothetical ¹H NMR Data Table

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 Data Not Available Data Not Available Data Not Available
N-H Data Not Available Data Not Available Data Not Available
H-2 Data Not Available Data Not Available Data Not Available

Carbon-13 (¹³C) NMR for Core and Substituent Carbon Assignments

The ¹³C NMR spectrum would identify all eight carbon atoms in the molecule. The chemical shifts would be highly influenced by the attached substituents (bromine and fluorine), providing clear evidence for the substitution pattern on the aromatic ring.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Chemical Shift (δ, ppm)
C-2 Data Not Available
C-3 Data Not Available
C-3a Data Not Available
C-4 Data Not Available
C-5 Data Not Available
C-6 Data Not Available
C-7 Data Not Available

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is specifically used to analyze fluorine atoms. This spectrum would show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-4 and C-7 positions. The chemical shifts and coupling constants would provide definitive information about the electronic environment of each fluorine atom.

Hypothetical ¹⁹F NMR Data Table

Fluorine Assignment Chemical Shift (δ, ppm)
F at C-4 Data Not Available

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₈H₆BrF₂N. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. Analysis of the fragmentation pattern would offer further structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies would include the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic portions, and C-F and C-Br stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights of the Dihydroindole Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum would show absorption maxima (λmax) characteristic of the dihydroindole chromophore, with the positions of these maxima being influenced by the bromo and difluoro substituents.

Until experimental data for this compound becomes publicly available through peer-reviewed publications or spectral databases, a comprehensive and scientifically accurate analysis as requested remains unachievable.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and for assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

The verification is achieved by comparing the experimentally obtained elemental percentages with the theoretically calculated values derived from the compound's molecular formula. For this compound, the molecular formula is C₈H₆BrF₂N. nih.gov Based on this formula, the theoretical elemental composition has been calculated.

A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered evidence of the compound's identity and high purity. While specific experimental data for this compound is not publicly available in the referenced literature, the theoretical values serve as the benchmark for such analysis.

Below is a data table outlining the calculated theoretical elemental composition for this compound.

Table 1. Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass Contribution ( g/mol ) Percentage Composition (%)
Carbon C 12.011 96.088 41.05
Hydrogen H 1.008 6.048 2.58
Bromine Br 79.904 79.904 34.14
Fluorine F 18.998 37.996 16.23
Nitrogen N 14.007 14.007 5.98

| Total | | | 234.043 | 100.00 |

Reactivity and Synthetic Transformations of 5 Bromo 4,7 Difluoro 2,3 Dihydro 1h Indole

Reactivity of the Bromine Substituent at C-5

The carbon-bromine bond at the C-5 position is the most prominent site for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl halide functionalization. The bromo-substituted difluoro-dihydroindole is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon single bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. youtube.comyoutube.com For substrates similar to 5-bromoindoles, catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.net This methodology allows for the introduction of a variety of aryl and heteroaryl substituents at the C-5 position, creating complex biaryl structures.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Parameter Condition Reference(s)
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ researchgate.net
Base K₂CO₃, Cs₂CO₃ researchgate.net
Solvent Dimethoxyethane (DME), Dioxane/Water researchgate.net
Reactant Arylboronic acid or ester youtube.com

Sonogashira Coupling: To introduce carbon-carbon triple bonds, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. nrochemistry.comlibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI. nrochemistry.comresearchgate.net An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to facilitate the reaction. nrochemistry.com Copper-free Sonogashira protocols have also been developed, offering advantages in simplifying product purification. nih.gov

Table 2: Common Conditions for Sonogashira Coupling of Bromo-Heterocycles
Parameter Condition Reference(s)
Catalyst Pd(PPh₃)₂Cl₂ nrochemistry.comlibretexts.org
Co-catalyst Copper(I) iodide (CuI) researchgate.net
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA) nrochemistry.com
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) nrochemistry.com
Reactant Terminal alkyne libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgchemeurope.com The versatility of this reaction allows for the synthesis of a wide array of arylamines. wikipedia.org Catalyst systems often consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XantPhos, RuPhos). libretexts.org A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate, is generally required. libretexts.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination
Parameter Condition Reference(s)
Catalyst Pd₂(dba)₃, Pd(OAc)₂ libretexts.org
Ligand XantPhos, RuPhos, DavePhos libretexts.org
Base NaOt-Bu, Cs₂CO₃, K₂CO₃, LiHMDS libretexts.org
Solvent Toluene, Dioxane, THF libretexts.org
Reactant Primary or secondary amine, Amide wikipedia.org

Direct nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the bromide on the aromatic ring without a metal catalyst, is challenging for typical aryl bromides. wikipedia.org Aromatic rings are inherently electron-rich and resist attack by nucleophiles. chemistrysteps.com However, the reactivity of the ring can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org In 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and potentially facilitate SₙAr reactions under certain conditions, though this effect is generally less potent than that of a nitro group. chemistrysteps.comscience.gov For most practical applications, metal-catalyzed methods like the Buchwald-Hartwig amination are far more efficient and reliable for achieving formal nucleophilic substitution. wikipedia.org

Influence of Fluorine Substituents at C-4 and C-7 on Reactivity

The two fluorine atoms on the benzene (B151609) ring portion of the molecule have a profound impact on its electronic properties and, consequently, its reactivity.

The influence of fluorine on the reactivity of an aromatic ring is twofold, involving competing inductive and resonance effects. nih.gov

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. nih.govresearchgate.net This effect deactivates the ring, making it less susceptible to attack by electrophiles compared to non-fluorinated analogues. This same electron withdrawal, however, makes the ring more electron-deficient and thus more activated towards attack by nucleophiles, as discussed in the context of SₙAr reactions. science.govnih.gov

The net result of these competing effects is that the fluorinated aromatic ring is generally deactivated towards electrophilic aromatic substitution, but it is activated towards nucleophilic aromatic substitution. researchgate.netacs.org

The synthesis of fluorinated heterocycles often requires specialized methods that can have significant stereochemical consequences. When constructing the 2,3-dihydro-1H-indole core, the method of fluorine incorporation can dictate the stereochemistry of adjacent centers. For instance, studies on the anodic fluorination of N-acetyl-3-substituted indoles have shown that this process can yield trans-2,3-difluoro-2,3-dihydroindoles with high selectivity. researchgate.net This demonstrates that the dearomatization and fluorination of an indole (B1671886) precursor can proceed with a high degree of stereocontrol. The ability to control the stereochemistry during the synthesis of such fluorinated scaffolds is critical, as the specific spatial arrangement of atoms can dramatically influence biological activity.

Functionalization of the 2,3-Dihydro-1H-indole Core

Beyond the reactivity of the substituted benzene ring, the dihydroindole core offers additional sites for functionalization.

The secondary amine (N-1) is a key reactive site. It can readily undergo N-alkylation or N-acylation reactions. nih.gov For example, deprotonation with a suitable base followed by reaction with an alkyl halide or acyl chloride allows for the introduction of a wide variety of substituents at the nitrogen atom. This modification is often used to protect the amine during other transformations or to modulate the molecule's physicochemical properties.

The saturated carbons at C-2 and C-3 are generally less reactive than the aromatic portion or the nitrogen atom. However, the 2,3-dihydroindole system itself is often synthesized via the reduction of a corresponding indole derivative. nih.govnih.gov Functional groups present on the indole precursor can be carried through the reduction process to yield a functionalized dihydroindole core. Furthermore, directed C-H functionalization, while more commonly applied to the indole aromatic system, represents an emerging strategy for modifying the core structure. nih.govchim.itacs.org

Reactions at the N-1 Position of the Dihydroindole System

The secondary amine at the N-1 position of the this compound is a key site for synthetic modification. Generally, the nitrogen atom in dihydroindoles (indolines) is nucleophilic and can readily participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation: It is anticipated that the N-1 position can be functionalized through N-alkylation and N-arylation reactions. Standard alkylating agents such as alkyl halides, tosylates, or mesylates, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate), would likely introduce an alkyl substituent. The reaction conditions would need to be carefully optimized to account for the electronic effects of the fluorine and bromine substituents on the aromatic ring, which may influence the nucleophilicity of the nitrogen atom.

Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are expected to be a viable method for introducing aryl or heteroaryl groups at the N-1 position. The choice of ligand and reaction conditions would be critical to achieve efficient coupling.

N-Acylation: The secondary amine is also predicted to undergo acylation with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding N-acyl derivatives. These reactions are typically robust and high-yielding for indoline (B122111) systems.

Reaction TypeReagentsExpected Product
N-AlkylationAlkyl halide, Base (e.g., NaH)1-Alkyl-5-bromo-4,7-difluoro-2,3-dihydro-1H-indole
N-ArylationAryl halide, Pd catalyst, Ligand, Base1-Aryl-5-bromo-4,7-difluoro-2,3-dihydro-1H-indole
N-AcylationAcyl chloride, Base (e.g., Et3N)1-Acyl-5-bromo-4,7-difluoro-2,3-dihydro-1H-indole

Derivatization at the Saturated 2,3-positions of the Ring

The saturated pyrrolidine (B122466) ring of the dihydroindole system offers opportunities for further functionalization, although these positions are generally less reactive than the N-1 or aromatic C-H bonds.

Reactions at the C-2 and C-3 positions would likely require initial activation. For instance, N-protection followed by lithiation at the C-2 position using a strong base like n-butyllithium or sec-butyllithium, potentially directed by the N-substituent, could generate a nucleophilic species. This intermediate could then be trapped with various electrophiles to introduce substituents at the C-2 position.

Oxidation of the dihydroindole to the corresponding indole would represent a significant derivatization, re-establishing aromaticity in the five-membered ring. This transformation can often be achieved using oxidizing agents such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Multicomponent Reaction Strategies Incorporating the Dihydroindole Scaffold

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules. Dihydroindoles can potentially participate in MCRs, although specific examples involving this compound are not documented.

Hypothetically, the secondary amine of the dihydroindole could act as a nucleophilic component in reactions such as the Mannich reaction or the Ugi reaction. For instance, in a Mannich-type reaction, this compound could react with an aldehyde and a C-H acidic compound to generate a more complex molecular architecture.

Regioselectivity and Chemoselectivity in Complex Reaction Systems Involving Poly-Halogenated Dihydroindoles

The presence of multiple halogen atoms (bromine and two fluorines) on the benzene ring of this compound introduces significant challenges and opportunities regarding regioselectivity and chemoselectivity.

Regioselectivity in Aromatic Substitution: Further electrophilic aromatic substitution on the benzene ring is expected to be challenging due to the deactivating nature of the halogen substituents. If such a reaction were to occur, the position of substitution would be directed by the combined electronic effects of the halogens and the dihydroindole ring.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atoms are potential leaving groups, particularly if activated by a strongly electron-withdrawing group. The regioselectivity of such a reaction would depend on the relative activation of the C-4 and C-7 positions.

Chemoselectivity in Cross-Coupling Reactions: The C-Br bond is significantly more reactive than C-F bonds in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This difference in reactivity allows for selective functionalization at the C-5 position. By carefully choosing the catalyst, ligands, and reaction conditions, it should be possible to perform a cross-coupling reaction at the C-Br bond while leaving the C-F bonds intact. This chemoselectivity is a powerful tool for the stepwise elaboration of the molecule.

Reaction TypeReactive SiteExpected Outcome
Suzuki CouplingC-BrSelective formation of a C-C bond at the C-5 position.
Sonogashira CouplingC-BrSelective formation of a C-C triple bond at the C-5 position.
Buchwald-Hartwig AminationC-BrSelective formation of a C-N bond at the C-5 position.

Computational and Mechanistic Investigations of 5 Bromo 4,7 Difluoro 2,3 Dihydro 1h Indole Chemistry

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of halogenated dihydroindoles like 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole. mdpi.com The presence of three halogen atoms—one bromine and two fluorine atoms—on the benzene (B151609) ring significantly modulates the electron distribution and molecular properties of the dihydroindole core.

The high electronegativity of the fluorine atoms at positions 4 and 7, coupled with the bromine atom at position 5, induces a strong electron-withdrawing effect. This effect lowers the energy levels of the molecular orbitals. Frontier Molecular Orbital (FMO) analysis often reveals that halogen substitution significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO). mdpi.com This reduction in the HOMO-LUMO energy gap generally correlates with increased chemical reactivity. mdpi.com

Computational models can predict various molecular properties that provide insights into the compound's behavior. For this compound, these descriptors highlight its physicochemical characteristics.

Table 1: Computed Molecular Properties of this compound

Property Value Reference
Molecular Weight 234.04 g/mol nih.gov
XLogP3 2.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 232.96517 Da nih.gov

This data is based on computational predictions.

The calculated XLogP3 value of 2.8 suggests a moderate lipophilicity. nih.gov The presence of a hydrogen bond donor (the N-H group) and two acceptors (the fluorine atoms) indicates the potential for specific intermolecular interactions. nih.gov The electron density distribution, influenced by the halogen substituents, dictates the sites most susceptible to electrophilic or nucleophilic attack, thereby guiding predictions of reactivity.

Mechanistic Pathways of Halogenation and Cyclization Reactions Leading to Dihydroindoles

The synthesis of halogenated dihydroindoles, including this compound, typically involves key halogenation and cyclization steps. While the precise synthesis of this specific molecule is not detailed in readily available literature, mechanistic pathways can be inferred from established reactions for similar structures.

One common strategy for synthesizing haloindoles involves a cascade oxidative cyclization/halogenation of 2-alkenylanilines. organic-chemistry.org In such a mechanism, an oxidizing agent, often in combination with a halogen source (e.g., LiBr for bromination), initiates the reaction. A proposed mechanism involves the formation of a bromonium ion intermediate from the alkenyl group, which is then attacked intramolecularly by the aniline (B41778) nitrogen to form the five-membered dihydroindole ring. Subsequent aromatization and/or further reaction steps would yield the final indole (B1671886) or dihydroindole product. organic-chemistry.org

Another general approach is the direct halogenation of a pre-formed indole or dihydroindole scaffold. mdpi.com Electrophilic halogenating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be used. mdpi.com The regioselectivity of this halogenation is governed by the electronic properties of the substituted ring. For a difluoro-dihydroindole precursor, the directing effects of the fluorine atoms and the activating effect of the dihydroindole ring system would determine the position of bromination.

For instance, the synthesis of 3-haloindoles has been achieved through the treatment of 2-alkenylanilines with phenyliodine(III) diacetate (PIDA) and a lithium halide. organic-chemistry.org This process involves the in situ formation of a reactive halogenating species, leading to the concurrent formation of the C-N and C-X (halogen) bonds. organic-chemistry.org The cyclization can also be catalyzed by metals like palladium, which facilitates C-N bond formation. organic-chemistry.org

Theoretical Prediction of Reactivity and Selectivity in Functionalization Reactions of Halogenated Dihydroindoles

Theoretical calculations are a powerful tool for predicting the reactivity and regioselectivity of functionalization reactions on halogenated dihydroindoles. By mapping the molecule's electrostatic potential (MEP) and analyzing the energies of potential intermediates, chemists can forecast the most likely sites for chemical modification.

For this compound, the electron-withdrawing nature of the fluoro and bromo substituents deactivates the benzene ring towards electrophilic aromatic substitution. However, the nitrogen atom in the pyrrolidine (B122466) ring can direct reactions. Theoretical models, including DFT, can be used to calculate the energies of transition states for various reaction pathways, such as acylation, alkylation, or metal-catalyzed cross-coupling reactions.

For example, computational models have been successfully used to predict the site selectivity of flavin-dependent halogenases, enzymes that catalyze the halogenation of electron-rich aromatic compounds. escholarship.org These models often use DFT calculations and molecular dynamics simulations to identify which C-H bond is most susceptible to halogenation. escholarship.orgescholarship.org A similar approach could be applied to predict the outcome of further functionalization of this compound. By calculating the stability of potential carbocation intermediates (sigma complexes) formed during an electrophilic attack, the most favored substitution position can be identified. Such studies are crucial for designing efficient and selective syntheses of more complex derivatives. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide detailed insights into the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's accessible conformations and its interactions with solvent molecules or biological macromolecules. mdpi.comnih.gov

The dihydroindole core is not planar, and the five-membered pyrrolidine ring can adopt various puckered conformations (envelope or twist forms). MD simulations can reveal the preferred conformations and the energy barriers between them. The bulky bromine atom and the fluorine atoms will influence the conformational landscape of the molecule.

Furthermore, MD simulations are invaluable for studying non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is a key interaction that can be studied. mdpi.comnih.gov In the case of this compound, the bromine atom could participate in halogen bonds, influencing crystal packing or binding to a protein active site. mdpi.com Simulations can also model the hydrogen bonds formed by the N-H group and the interactions involving the fluorine atoms. mdpi.com By simulating the molecule in different environments (e.g., in water or complexed with a protein), researchers can understand how intermolecular forces govern its behavior, which is critical for applications in materials science and drug design. nih.gov

Research Applications of 5 Bromo 4,7 Difluoro 2,3 Dihydro 1h Indole As a Versatile Chemical Synthon

Building Block for Complex Heterocyclic Architectures

The indole (B1671886) and dihydroindole (indoline) motifs are core structures in a vast number of natural products and pharmacologically active compounds. The title compound serves as an excellent starting material for elaborating these privileged heterocyclic systems. The bromine atom at the 5-position is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

Chemists can leverage this bromine atom to form new carbon-carbon and carbon-heteroatom bonds, thereby constructing more complex molecular architectures. For instance, related bromo-indole derivatives are frequently used in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings to attach new aryl, alkynyl, or vinyl groups, respectively mdpi.comresearchgate.net. This capability allows for the systematic synthesis of libraries of compounds for drug discovery and other research areas. The synthesis of new heterocyclic systems from precursors like 5-bromoisatin (a related indole derivative) using techniques such as 1,3-dipolar cycloaddition further illustrates the potential of such bromo-indoles in generating novel molecular frameworks researchgate.net.

Table 1: Potential Cross-Coupling Reactions for Functionalization This table is generated based on established chemical principles for aryl bromides.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Organoboron Reagent (e.g., boronic acid) Pd catalyst (e.g., Pd(PPh₃)₄) + Base C-C (Aryl-Aryl)
Sonogashira Terminal Alkyne Pd catalyst + Cu(I) cocatalyst + Base C-C (Aryl-Alkynyl) mdpi.com
Heck Alkene Pd catalyst + Base C-C (Aryl-Vinyl)
Buchwald-Hartwig Amine, Alcohol, Thiol Pd catalyst + Ligand + Base C-N, C-O, C-S
Stille Organostannane Pd catalyst C-C (Aryl-Aryl/Vinyl) nih.gov

Scaffold for the Development of Novel Probe Molecules and Chemical Tools in Chemical Biology

In chemical biology, probes are essential tools for studying biological processes within living systems. The 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole scaffold is well-suited for the development of such probes. The dihydroindole core provides a stable, three-dimensional structure that can be tailored to bind to specific biological targets like proteins or enzymes.

The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity chemxyne.commdpi.com. These effects arise from the high electronegativity and small size of fluorine, which can alter the electronic properties of the molecule and lead to favorable interactions with biological targets chemxyne.com. By modifying the scaffold, for example through reactions at the bromine position or the indole nitrogen, researchers can attach reporter groups, affinity tags, or reactive moieties to create highly specific chemical tools for investigating cellular functions. The development of new 2,3-dihydroindole derivatives is a promising avenue for creating agents with neuroprotective and antioxidant properties nih.gov.

Applications in Material Science Research

The electronic properties of this compound make it an intriguing building block for materials science, particularly in the field of organic electronics. The incorporation of fluorine atoms into organic semiconductor materials is a powerful strategy for tuning their electronic energy levels and improving device performance tuni.fifluorobenzene.ltd.

Fluorination generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule due to the strong electron-withdrawing nature of fluorine. This modulation is critical for designing materials used in:

Organic Light-Emitting Diodes (OLEDs): Adjusting energy levels helps to optimize charge injection and transport, leading to higher efficiency and stability tuni.fi. Fluorobenzene moieties can also improve color purity and film-forming properties fluorobenzene.ltd.

Organic Semiconductors: Fluorination can influence the molecular packing in the solid state, which is crucial for efficient charge transport in applications like organic field-effect transistors (OFETs) tuni.fi.

Dye-Sensitized Solar Cells (DSSCs): The electronic properties of the dye molecule are paramount for efficient light harvesting and electron transfer, and fluorination provides a means to fine-tune these characteristics.

The bromo-difluoro-dihydro-indole can be polymerized or used as a core component in the synthesis of larger conjugated systems, enabling the creation of advanced materials with tailored optoelectronic properties.

Strategies for Bioconjugation and Labeling in Chemical Biology Research, leveraging Fluorine-19 NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for studying biological systems. The ¹⁹F nucleus has high sensitivity and is 100% naturally abundant, yet it is virtually absent from biological systems, which provides a "background-free" window for observation nih.govsemanticscholar.orgresearchgate.net.

The two fluorine atoms in this compound make it an ideal candidate for a ¹⁹F NMR reporter probe. A common strategy involves modifying the molecule to include a reactive group that can covalently attach to a biomolecule, such as a protein or peptide, in a process called bioconjugation. Once attached, the fluorinated tag allows researchers to:

Monitor Ligand Binding: Changes in the ¹⁹F NMR chemical shift can indicate when a drug or small molecule binds to the labeled protein nih.govacs.org.

Study Protein Conformation: The chemical environment around the fluorine atoms is highly sensitive to the protein's structure. Changes in protein folding or dynamics can be detected as changes in the ¹⁹F NMR spectrum nih.govnih.gov.

Perform In-Cell NMR: The high sensitivity and lack of background signal make ¹⁹F NMR suitable for studying biomolecules directly inside living cells uni-konstanz.de.

The presence of two distinct fluorine atoms (at the 4- and 7-positions) on this scaffold could potentially provide more detailed structural information compared to a singly fluorinated probe, as each fluorine atom reports on its unique local environment.

Table 2: Summary of Research Applications This table summarizes the potential utility of the title compound in various research fields.

Application Area Key Feature Utilized Potential Outcome
Complex Heterocyclic Architectures Bromo group for cross-coupling Synthesis of novel, complex molecules for drug discovery and other fields.
Chemical Biology Probes Dihydroindole scaffold & fluorine effects Development of tools to study biological targets and pathways. chemxyne.comnih.gov
Material Science Fluorine atoms' electronic influence Creation of advanced materials for OLEDs, semiconductors, and solar cells. tuni.fifluorobenzene.ltd
Bioconjugation & ¹⁹F NMR Two fluorine atoms as NMR reporters Sensitive, background-free monitoring of biomolecular structure and interactions. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole with high purity?

  • Methodology :

  • Reaction Optimization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents. For example, CuI in PEG-400/DMF mixtures enables efficient coupling at room temperature with 12-hour reaction times .
  • Purification : Employ flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization from water to isolate the product. Monitor purity via TLC and confirm using NMR .
  • Yield Improvement : Optimize stoichiometry (e.g., 1:1.5 molar ratios of azide to alkyne) and solvent systems (e.g., PEG-400 enhances reaction efficiency) to mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing halogenated dihydroindoles?

  • Methodology :

  • 1H/13C/19F NMR : Assign signals based on coupling patterns (e.g., 19F NMR at δ = -114.65 ppm for fluorinated substituents) and compare with literature data for similar indoles .
  • HRMS : Confirm molecular weight accuracy (e.g., [M+H]+ at m/z 385.0461) using FAB-HRMS with <5 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., indole N-H stretches at ~3300 cm⁻¹ and C-Br/C-F vibrations at 500–700 cm⁻¹) .

Q. How can researchers address challenges in regioselective halogenation during synthesis?

  • Methodology :

  • Directing Groups : Utilize electron-withdrawing groups (e.g., -NO₂) to direct bromination/fluorination to specific positions. For example, meta-fluorination in indoles can be achieved via electrophilic substitution under acidic conditions .
  • Catalysts : Employ transition metals (e.g., Pd or Cu) to control halogen placement. For dihalogenation, sequential reactions with Br₂ and F₂ gas under controlled temperatures (0–25°C) may improve selectivity .

Advanced Research Questions

Q. What strategies are used to analyze the crystal structure of halogenated dihydroindoles?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key parameters include R1 < 5% and wR2 < 10% for reliability. SHELXPRO interfaces with OLEX2 for visualization .
  • Electron Density Maps : Analyze residual peaks to identify disordered halogen atoms. For dihydroindoles, constrain the 2,3-dihydro ring geometry during refinement to avoid overfitting .

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-5 bromine as a leaving group).
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Fluorine atoms often enhance binding via hydrophobic interactions .
  • ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~2.5) and BBB permeability, critical for CNS-targeted studies .

Q. What experimental approaches are used to study structure-activity relationships (SAR) for bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or F) using methods from . Test analogs in biological assays (e.g., antioxidant activity via DPPH radical scavenging) .
  • Pharmacophore Mapping : Identify critical features (e.g., dihydroindole core, halogen positions) using Discovery Studio. Correlate with IC50 values to prioritize lead compounds .

Q. How can researchers resolve contradictions in reported data for halogenated indoles?

  • Methodology :

  • Data Validation : Cross-check NMR assignments with DEPT-135/HSQC experiments. For example, confirm 13C signals for Br-substituted carbons (~125 ppm) via heteronuclear correlation .
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and report deviations. Publish raw crystallographic data (e.g., .cif files) for peer validation .

Methodological Tables

Table 1 : Key NMR Assignments for this compound Derivatives

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
H-1 (Indole)7.23mAromatic H
H-67.14d (J = 2.0 Hz)Br-substituted H
C-5 (Br)121.2-Quaternary C
F-7-114.65-Fluorine substituent
Data derived from analogous compounds .

Table 2 : Optimization Parameters for CuAAC Reactions

ParameterOptimal ValueImpact on Yield
SolventPEG-400/DMFEnhances CuI solubility
Reaction Time12 hoursMinimizes byproducts
Temperature25°CBalances kinetics/stability
Catalyst Loading10 mol% CuIMaximizes turnover
Based on and .

Critical Analysis of Contradictions

  • Fluorination Efficiency : reports 25% yields for bromo-fluoro indoles, while achieves >95% yields for fluorinated analogs. This discrepancy may arise from differences in directing groups or solvent systems. Researchers should pre-activate substrates with -SO₂Ph to improve F incorporation .
  • Crystallographic Refinement : SHELXL is preferred for small molecules ( ), but OLEX2 offers superior visualization for macromolecules (). Use SHELXL for high-resolution data and OLEX2 for twinned crystals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.